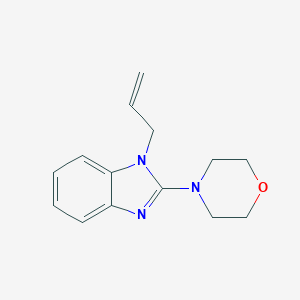
1-allyl-2-(4-morpholinyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-(4-morpholinyl)-1H-benzimidazole, also known as ABZAM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. ABZAM is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of tubulin polymerization and has been shown to exhibit antitumor, antifungal, and antiparasitic activities.
Wirkmechanismus
1-allyl-2-(4-morpholinyl)-1H-benzimidazole works by inhibiting the polymerization of tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, 1-allyl-2-(4-morpholinyl)-1H-benzimidazole prevents the formation of microtubules, which are essential for cell division and proliferation. This leads to the arrest of cell division and ultimately results in cell death.
Biochemical and Physiological Effects:
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-2-(4-morpholinyl)-1H-benzimidazole. One area of interest is the development of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's potential as an antiparasitic agent, particularly in the treatment of neglected tropical diseases such as Chagas disease and leishmaniasis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 1-allyl-2-(4-morpholinyl)-1H-benzimidazole's antitumor activity and to identify potential drug targets for the development of novel anticancer drugs.
Synthesemethoden
The synthesis of 1-allyl-2-(4-morpholinyl)-1H-benzimidazole involves the reaction of 2-(4-morpholinyl)-1H-benzimidazole with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-allyl-2-(4-morpholinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-(4-morpholinyl)-1H-benzimidazole has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus.
Eigenschaften
Produktname |
1-allyl-2-(4-morpholinyl)-1H-benzimidazole |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
4-(1-prop-2-enylbenzimidazol-2-yl)morpholine |
InChI |
InChI=1S/C14H17N3O/c1-2-7-17-13-6-4-3-5-12(13)15-14(17)16-8-10-18-11-9-16/h2-6H,1,7-11H2 |
InChI-Schlüssel |
FVNDLYXRMDRNKQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1N3CCOCC3 |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N=C1N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
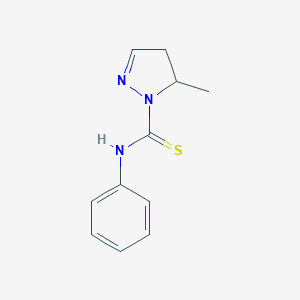
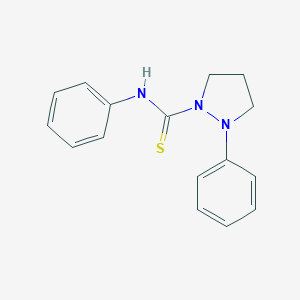
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
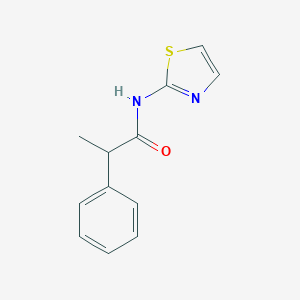
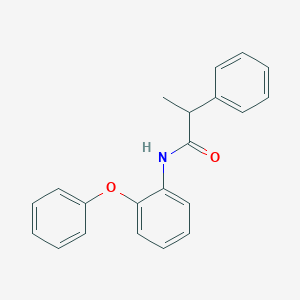
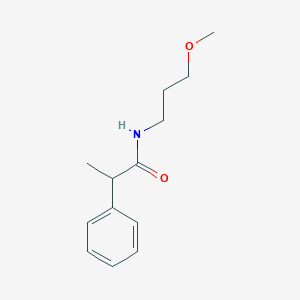
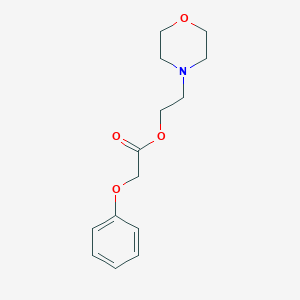
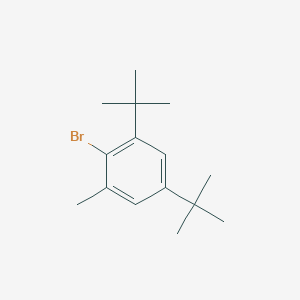
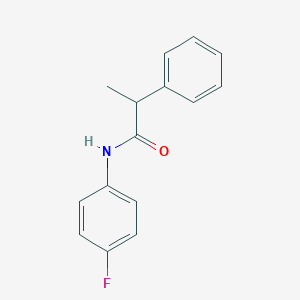
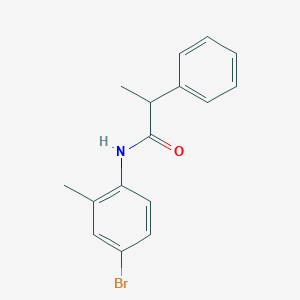
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)